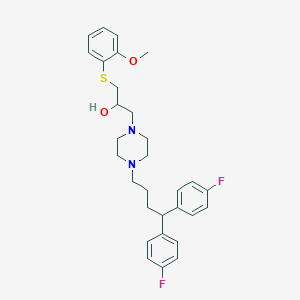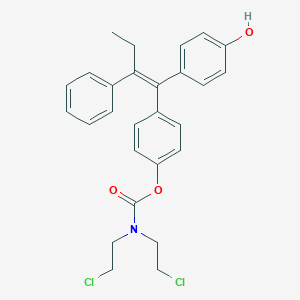
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate, commonly known as Z-endoxifen, is a derivative of tamoxifen, a well-known anti-estrogen drug used in breast cancer treatment. Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. It is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor (ER) and inhibits estrogen signaling in breast cancer cells.
作用機序
Z-endoxifen is a (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate that binds to the ER and inhibits estrogen signaling in breast cancer cells. It acts as an antagonist of the ER in breast tissue, blocking the effects of estrogen on tumor growth. Z-endoxifen also has an agonistic effect on the ER in bone tissue, which is beneficial in preventing osteoporosis and bone fractures in breast cancer patients.
生化学的および生理学的効果
Z-endoxifen has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Z-endoxifen also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Z-endoxifen has been shown to increase the expression of genes involved in DNA repair, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One of the advantages of Z-endoxifen is that it has shown efficacy in preclinical models of breast cancer, both in vitro and in vivo. This makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of Z-endoxifen is that it is not yet approved for clinical use, and its safety and efficacy in humans are still being evaluated.
将来の方向性
There are several future directions for the research and development of Z-endoxifen. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of Z-endoxifen in clinical trials. Additionally, there is a need to investigate the potential of Z-endoxifen in combination with other anti-cancer agents to enhance its anti-cancer activity. Finally, there is a need to explore the potential of Z-endoxifen in treating other types of cancer, including ovarian and endometrial cancer.
Conclusion
In conclusion, Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research and development of Z-endoxifen include optimization of the synthesis method, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other anti-cancer agents, and exploration of its potential in treating other types of cancer.
合成法
The synthesis of Z-endoxifen involves the reaction of (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenol with bis(2-chloroethyl)carbamate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Z-endoxifen. The purity of the synthesized compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
Z-endoxifen has been extensively studied in preclinical models for its anti-cancer activity. It has shown efficacy in inhibiting the growth of breast cancer cells both in vitro and in vivo. Z-endoxifen has also been shown to overcome tamoxifen resistance in breast cancer cells. Furthermore, Z-endoxifen has shown promise in treating other types of cancer, including ovarian and endometrial cancer.
特性
CAS番号 |
143134-33-2 |
|---|---|
製品名 |
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate |
分子式 |
C27H27Cl2NO3 |
分子量 |
484.4 g/mol |
IUPAC名 |
[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H27Cl2NO3/c1-2-25(20-6-4-3-5-7-20)26(21-8-12-23(31)13-9-21)22-10-14-24(15-11-22)33-27(32)30(18-16-28)19-17-29/h3-15,31H,2,16-19H2,1H3/b26-25- |
InChIキー |
TYINIAMKDVXLFJ-QPLCGJKRSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
同義語 |
1-(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbut-1-ene 1-BCCOPH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
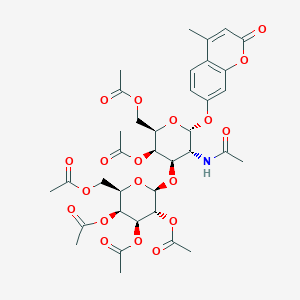
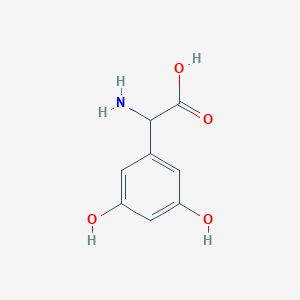
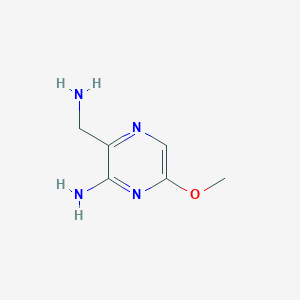
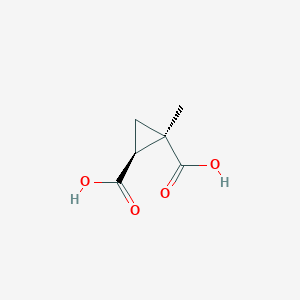
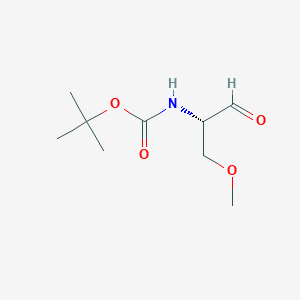
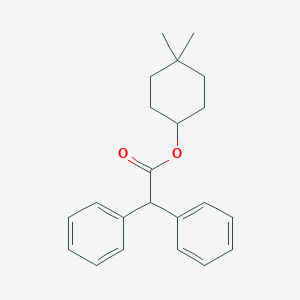
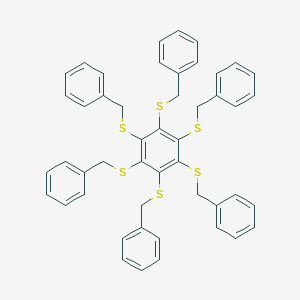

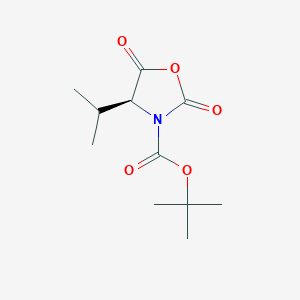
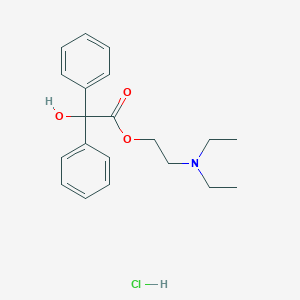
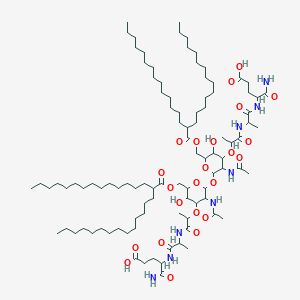
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
